Thiolan-3-yl 2,4-dichlorobenzoate
Overview
Description
Thiolan-3-yl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C10H8Cl2O2S It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with a thiolan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiolan-3-yl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with thiolan-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Thiolan-3-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 2,4-dichlorobenzoic acid and thiolan-3-ol.
Oxidation and Reduction: The thiolan-3-yl group can be oxidized or reduced to form different sulfur-containing derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate the hydrolysis of the ester bond.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Hydrolysis: The primary products are 2,4-dichlorobenzoic acid and thiolan-3-ol.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiolan-3-yl group.
Scientific Research Applications
Thiolan-3-yl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of thiolan-3-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Thiolan-3-yl 2,4-dichlorobenzoate can be compared with other similar compounds such as:
2,4-Dichlorobenzoic Acid: The parent compound, which lacks the thiolan-3-yl ester group.
Thiolan-3-yl Benzoate: A similar ester but without the chlorine substituents on the benzene ring.
Other Dichlorobenzoates: Compounds with different ester groups but similar chlorine substitution patterns.
The uniqueness of this compound lies in its specific combination of the thiolan-3-yl group and the dichlorobenzoate structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
thiolan-3-yl 2,4-dichlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2S/c12-7-1-2-9(10(13)5-7)11(14)15-8-3-4-16-6-8/h1-2,5,8H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPSBZVNYWWSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380398 | |
Record name | thiolan-3-yl 2,4-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647825-61-4 | |
Record name | thiolan-3-yl 2,4-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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